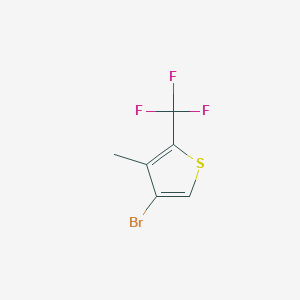

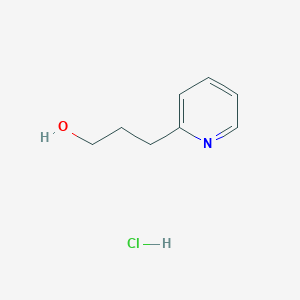

![molecular formula C18H14N2O3S B2683800 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 1986427-77-3](/img/structure/B2683800.png)

3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a chemical compound that belongs to the class of benzofuro pyrimidine derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry. The compound is known for its unique chemical structure and its ability to interact with specific biological targets in the human body.

Scientific Research Applications

Antibacterial and Antifungal Properties

This compound has shown promise as an antibacterial and antifungal agent. In particular, it exhibits broad-spectrum antibacterial activity with MIC values ranging from 0.49 to 3.9 μg/mL . Additionally, its antifungal activity is reasonable, with an MIC of 31.25 μg/mL . Researchers have identified it as a potential chemical probe for investigating the function of mycobacterial Cyt-bd under various physiological conditions .

ATPase Inhibition

The compound has been studied for its ATPase inhibitory effects. Specifically, it demonstrates inhibition of water-soluble hydrazine, leading to the formation of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine . This property could be relevant in drug development targeting ATP-dependent processes.

Cancer Research

In vitro studies have explored its impact on cancer cell lines. Notably, it exhibits strong activity against HepG2 liver cancer cells and moderate effects on MCF-7 breast cancer cells . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.

Molecular Modeling and Docking

Computational studies have revealed that the compound interacts favorably with specific amino acids (Arg184 and Lys179) through hydrogen bonding. The binding score suggests promising stability within the binding pocket . Such insights are valuable for rational drug design.

Biological Activity Screening

The compound’s activity has been assessed against various cell lines, including VERO (African green monkey kidney epithelial cells), MCF-7, WI-38 (human lung fibroblasts), and HepG2. Notably, it shows potent effects against HepG2 cells and strong resistance in VERO cells . These findings highlight its potential as an antitumor agent.

Therapeutic Potential

Considering its diverse biological activities, this compound warrants further investigation for potential therapeutic applications. Researchers should explore its pharmacokinetics, toxicity profile, and in vivo efficacy.

properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-22-13-8-4-2-6-11(13)10-20-17(21)16-15(19-18(20)24)12-7-3-5-9-14(12)23-16/h2-9H,10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKLQRQTARKXEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2683721.png)

![N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2683724.png)

![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)

![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)